Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound that contains a six-membered ring with an oxygen atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in aqueous conditions, which further enhances their green chemistry credentials.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyran derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
3,4-Dihydro-2H-pyran: This simpler pyran derivative lacks the amino and carboxylate groups, making it less versatile for certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(10)6-3-4-11-5-7(6)9/h2-5,9H2,1H3 |
InChI Key |
GZFCREPQQMANLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(COCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.